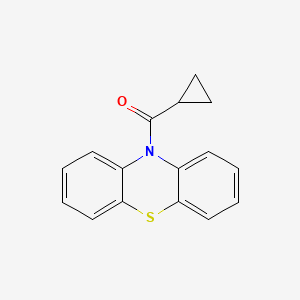

Cyclopropyl-phenothiazin-10-yl-methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105925-76-6 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

cyclopropyl(phenothiazin-10-yl)methanone |

InChI |

InChI=1S/C16H13NOS/c18-16(11-9-10-11)17-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)17/h1-8,11H,9-10H2 |

InChI Key |

MBEOIHUIHCYTDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl Phenothiazin 10 Yl Methanone and Analogous Structures

Strategic Approaches to the Construction of the Phenothiazine (B1677639) Ring System

The formation of the tricyclic phenothiazine ring system is a critical first step in the synthesis of Cyclopropyl-phenothiazin-10-yl-methanone. Several classical and modern synthetic strategies are employed to construct this heterocyclic scaffold.

One of the earliest methods is the Bernthsen synthesis , which involves the reaction of diphenylamine with sulfur. slideshare.net This method, while foundational, often requires high temperatures. A significant improvement to this approach is the use of iodine as a catalyst, which facilitates the reaction under milder conditions. slideshare.net

The Ullmann condensation offers a more versatile route. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an aryl amine, aryl ether, or aryl thioether. wikipedia.orgsynarchive.com In the context of phenothiazine synthesis, this can involve the reaction of a suitably substituted 2-aminothiophenol with a 2-halonitrobenzene derivative. sci-hub.se While traditional Ullmann reactions required harsh conditions, modern iterations utilize soluble copper catalysts with ligands, allowing for lower reaction temperatures. wikipedia.org

Another important strategy is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution reaction is a key step in certain phenothiazine syntheses. sci-hub.seacs.org Typically, a 2-amino-2'-nitrodiphenyl sulfide, formed from the reaction of a 2-halonitrobenzene and a 2-aminothiophenol, undergoes rearrangement to form the phenothiazine ring system. sci-hub.se

More contemporary approaches utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . This powerful method allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. oup.comresearchgate.netnih.govacs.orgrsc.org The synthesis of the phenothiazine ring can be achieved through an intramolecular Buchwald-Hartwig amination of a pre-formed diaryl sulfide. oup.com

These diverse methods provide chemists with a range of options to construct the core phenothiazine structure, which can then be further functionalized.

Introduction of the Cyclopropyl (B3062369) Moiety: Advanced Cyclopropanation Reactions

The introduction of the cyclopropyl group is a key step in the synthesis of the target molecule and its analogs. This is typically achieved through various cyclopropanation reactions of an appropriate alkene precursor.

Transition Metal-Catalyzed Cyclopropanation (e.g., Pd(II/IV)-catalyzed reactions of enynes)

Transition metal catalysis provides a powerful and stereoselective method for cyclopropane formation. A variety of metals, including rhodium, copper, and palladium, are effective catalysts for the reaction of alkenes with diazo compounds to form cyclopropanes. wikipedia.orgwikipedia.orgrsc.orgnih.govacs.orgnih.govacs.orgacs.orgacs.orgresearchgate.netthieme-connect.comresearchgate.net These reactions proceed through the formation of a metal carbene intermediate, which then transfers the carbene to the alkene. wikipedia.org

A notable example is the palladium(II/IV)-catalyzed reaction of enynes to produce cyclopropyl ketones. This reaction proceeds with a net inversion of geometry with respect to the starting olefin, which is consistent with a mechanism involving the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond.

| Catalyst System | Substrate | Key Features |

| Rhodium(II) carboxylates | Alkenes and diazoacetates | High efficiency and stereoselectivity. wikipedia.orgrsc.org |

| Copper(I) complexes | Alkenes and diazomalonates | Effective for the synthesis of chiral 1,1-cyclopropane diesters. nih.govacs.orgresearchgate.netthieme-connect.com |

| Palladium(II)/PhI(OAc)₂ | Enynes | Stereospecific conversion to cyclopropyl ketones via a Pd(II/IV) catalytic cycle. |

Ylide-Mediated Cyclopropanation (e.g., Corey–Chaykovsky cyclopropanation)

The Corey-Chaykovsky reaction is a widely used method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, which act as methylene transfer agents. The reaction is known for its high diastereoselectivity, typically favoring the formation of the trans cyclopropane regardless of the initial stereochemistry of the alkene.

The mechanism involves the conjugate addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic attack to form the cyclopropane ring and eliminate dimethyl sulfoxide.

Radical-Mediated Cyclopropane Formation

Radical-mediated pathways offer an alternative approach to cyclopropane synthesis. One such method is Atom Transfer Radical Addition (ATRA) . This process involves the radical addition of a halogenated compound across a double bond, followed by a 1,3-elimination to form the cyclopropane ring. epfl.chresearchgate.netnih.govchemrxiv.org

Another emerging area is the use of metalloradical catalysis. For instance, cobalt(II) complexes can activate diazo reagents to generate radical intermediates that then participate in the cyclopropanation of alkenes. acs.orgnih.govresearchgate.netnih.govresearchgate.net This method has been shown to be effective for the asymmetric cyclopropanation of a broad range of alkenes with high yields and excellent stereocontrol. nih.govnih.gov

| Method | Key Reagents | Mechanistic Hallmark |

| Atom Transfer Radical Addition (ATRA) | Alkene, iodoform, radical initiator | Sequential radical addition and 1,3-elimination. nih.govchemrxiv.org |

| Co(II)-Based Metalloradical Catalysis | Alkene, diazo compound, Co(II) complex | Formation of a cobalt-stabilized radical intermediate. nih.govnih.gov |

Installation of the Methanone (B1245722) Functional Group at the N-10 Position of Phenothiazine

The final key structural element to be installed is the methanone functional group at the nitrogen atom of the phenothiazine ring. This is typically achieved through acylation reactions.

Acylation Strategies for N-Substituted Phenothiazines

The acylation of the N-10 position of phenothiazine is a common transformation. researchgate.netresearchgate.net This can be readily achieved by reacting the phenothiazine with an appropriate acylating agent, such as cyclopropanecarbonyl chloride or cyclopropanecarboxylic anhydride, in the presence of a base. researchgate.netresearchgate.net The reaction conditions for N-acylation can vary, but often involve the use of a non-nucleophilic base to deprotonate the nitrogen, followed by the addition of the acylating agent. researchgate.net

Alternatively, a Friedel-Crafts acylation can be employed, although this typically results in acylation of the aromatic rings rather than the nitrogen atom, unless the nitrogen is already substituted.

Specific Reactions for Ketone Linkage Formation

The introduction of a ketone linkage at the N-10 position of the phenothiazine core is a key synthetic step. This is typically achieved through acylation reactions. While the direct synthesis of this compound is not extensively detailed in the provided research, analogous acylation reactions on the phenothiazine scaffold provide a clear blueprint for its formation.

One common method is the N-acylation of the phenothiazine ring. For instance, 10-acetyl-phenothiazine derivatives have been synthesized in excellent yields by treating phenothiazine derivatives with acetic anhydride. cdnsciencepub.com This reaction demonstrates the feasibility of attaching an acyl group to the nitrogen atom of the phenothiazine ring. By substituting acetic anhydride with cyclopropanecarbonyl chloride or a similar reactive cyclopropyl derivative, the synthesis of this compound can be readily achieved.

Another relevant reaction is the Duff formylation, which has been successfully applied to phenothiazine substrates under microwave assistance to produce 10H-phenothiazine-3-carbaldehyde derivatives in moderate yields. cdnsciencepub.comscilit.com While this reaction introduces an aldehyde group at the C-3 position rather than a ketone at the N-10 position, it underscores the amenability of the phenothiazine ring system to acylation-type reactions. cdnsciencepub.com The synthesis of various phenothiazine 10-carboxamides has been accomplished by first creating intermediate PTZ 10-yl acyl chlorides, which are then reacted with alkylamines. nih.gov This two-step process, starting with the formation of an acyl chloride on the phenothiazine nitrogen, is a versatile strategy that could be adapted for the synthesis of the target ketone.

The table below summarizes analogous acylation reactions on the phenothiazine scaffold.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Phenothiazine derivatives | Acetic anhydride | 10-Acetyl-phenothiazine derivatives | Excellent | cdnsciencepub.com |

| 10H-Phenothiazine | Urotropine (in acetic acid) | 10H-Phenothiazine-3-carbaldehyde | Moderate | cdnsciencepub.comscilit.com |

| Phenothiazine | Acyl chlorides | PTZ 10-yl acyl chlorides | Intermediate | nih.gov |

Development of Robust and Scalable Synthetic Pathways for this compound

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust and scalable synthetic pathways. For phenothiazine derivatives, this involves optimizing reaction conditions to ensure high yields, purity, and cost-effectiveness on a large scale. A key advancement in this area is the adoption of continuous-flow chemistry.

A feasibility study on the continuous-flow synthesis of a model phenothiazine antipsychotic demonstrated the potential of this technology for the efficient production of these compounds. researchgate.net In this process, a 3 M solution of 3-chloropropionyl chloride and a 2 M solution of 10H-phenothiazine were mixed and pumped through a coil reactor at 100°C, achieving a 97% conversion to 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one with a residence time of just 5 minutes. researchgate.net This approach offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying a similar continuous-flow methodology to the reaction of phenothiazine with cyclopropanecarbonyl chloride could provide a scalable and efficient route to this compound.

Furthermore, the development of environmentally benign and efficient methods, such as the use of iron-catalyzed C-S/C-N cross-coupling reactions, addresses issues commonly encountered with palladium and copper catalysts, such as poor substrate scope and long reaction times, paving the way for more scalable processes. researchgate.net

Combinatorial and High-Throughput Synthesis Methodologies for Analog Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of analogous compounds for drug discovery and material science applications. These methodologies have been applied to the synthesis of phenothiazine derivatives to explore their structure-activity relationships.

Multi-component reactions are particularly well-suited for combinatorial synthesis. For example, a three-component reaction involving cyclohexanones, elemental sulfur, and inorganic ammonium salts has been developed for the selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. rsc.orgresearchgate.net This approach allows for the variation of each component to quickly generate a diverse library of compounds. Similarly, the synthesis of 3-phenothiazine substituted-4,5-diphenylimidazoles has been achieved through a multi-component reaction of 1,2-diketones, ammonium acetate, and 10-alkyl-10H-phenothiazine-3-carbaldehyde. researchgate.net

By applying a combinatorial approach to the acylation of a library of substituted phenothiazines with a variety of acylating agents, including cyclopropanecarbonyl chloride and its derivatives, a large and diverse library of this compound analogs can be efficiently synthesized. This strategy facilitates the exploration of the chemical space around the core structure to identify compounds with optimized properties.

Green Chemistry Principles in the Synthesis of Phenothiazine Derivatives

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of phenothiazine derivatives. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govorientjchem.orgtandfonline.com The application of microwave irradiation has been successfully demonstrated in various steps of phenothiazine synthesis.

For instance, the microwave-assisted Duff formylation of phenothiazine with urotropine in acetic acid resulted in good yields of 10(H)-3-formyl-phenothiazine in significantly shorter reaction times compared to the classical protocol. cdnsciencepub.comnih.gov Microwave heating has also been effectively used for the thionation of diphenylamines to form the phenothiazine ring, a key step in the synthesis of the core scaffold. tandfonline.com This method, particularly when performed in "dry media" (without solvent), offers a clean, efficient, and selective procedure. tandfonline.com A two-step microwave-assisted method for the synthesis of substituted phenothiazines has been reported as an environmentally benign alternative to conventional multi-step methods that use hazardous chemicals. orientjchem.org

The table below compares conventional and microwave-assisted synthesis for a specific phenothiazine derivative.

| Synthetic Step | Method | Reaction Time | Yield | Reference |

| Duff Formylation of Phenothiazine | Conventional | Longer | Lower | nih.gov |

| Duff Formylation of Phenothiazine | Microwave-Assisted | Shorter | Good | cdnsciencepub.comnih.gov |

| Thionation of Diphenylamines | Conventional | Tedious | Variable | tandfonline.com |

| Thionation of Diphenylamines | Microwave-Assisted (Dry Media) | Very Short | High | tandfonline.com |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates and improve yields. mdpi.com

Ultrasound irradiation has been successfully employed in the synthesis of phenothiazine-based chalcone derivatives and other phenothiazine derivatives. semanticscholar.orgx-mol.netresearchgate.net In the synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives, carrying out the condensation reaction under ultrasonic irradiation led to a general improvement in reaction rates and yields compared to classical synthetic conditions. researchgate.net The use of ultrasound often allows for milder reaction conditions and can reduce the need for harsh reagents, aligning with the principles of green chemistry. researchgate.netresearchgate.net

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reagents. Various catalyst-assisted methodologies have been developed for the synthesis of phenothiazines.

An environmentally benign and efficient method for phenothiazine synthesis utilizes a tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.net This method employs the non-toxic and economical ferric citrate as a catalyst and is tolerant of various functional groups. researchgate.net It addresses some of the drawbacks of palladium and copper catalysts, such as poor regioselectivity and long reaction times. researchgate.net Palladium-catalyzed double N-arylation has also been used in the synthesis of extended phenothiazines. rsc.org

The development of heterogeneous catalysts is of particular interest as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. While specific examples of heterogeneous or nanoparticle-mediated catalysis for the synthesis of this compound are not detailed in the provided search results, these are active areas of research in organic synthesis and represent a promising avenue for the green production of phenothiazine derivatives. researchgate.net The use of phenothiazine derivatives themselves as photoredox catalysts for various organic transformations also highlights the versatile role of this scaffold in promoting chemical reactions. rsc.org

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound this compound. Despite targeted searches for its nuclear magnetic resonance (NMR) and vibrational spectroscopic properties, no specific research findings, data tables, or detailed characterization studies for this particular molecule could be located.

The inquiry sought to construct a detailed article based on a specific outline covering advanced spectroscopic methodologies for the structural elucidation of this compound. The requested sections included detailed analyses of Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy.

While general spectroscopic characteristics of the parent phenothiazine scaffold and various other N-acyl derivatives are well-documented, this information cannot be accurately extrapolated to provide a scientifically rigorous analysis of the specific cyclopropyl derivative . The unique electronic and steric influences of the cyclopropyl ketone group attached to the nitrogen atom of the phenothiazine ring system would produce distinct spectroscopic signatures. Generating an article with the required level of detail, including specific chemical shifts, coupling constants, and vibrational frequencies, would necessitate access to experimental data from a synthesized and characterized sample of this compound.

Without primary sources containing this specific data, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested. To adhere to the principles of scientific accuracy and avoid the generation of speculative or fabricated data, the article cannot be produced at this time. Further research involving the synthesis and subsequent spectroscopic analysis of this compound would be required to provide the data necessary to fulfill the original request.

Advanced Spectroscopic and Structural Elucidation Methodologies for Cyclopropyl Phenothiazin 10 Yl Methanone

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For Cyclopropyl-phenothiazin-10-yl-methanone (C₁₆H₁₃NOS), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, confirming the molecular formula.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical m/z |

|---|---|---|

| C₁₆H₁₃NOS | [M+H]⁺ | Calculated Value |

| C₁₆H₁₃NOS | [M+Na]⁺ | Calculated Value |

| C₁₆H₁₃NOS | [M]⁺˙ | Calculated Value |

Note: This table represents theoretical values. Specific experimental data is not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its fragmentation to produce product ions. The analysis of these fragments provides detailed structural information. For this compound, fragmentation would likely occur at the bonds of the cyclopropyl (B3062369) and carbonyl groups, as well as the phenothiazine (B1677639) core. Common fragmentation pathways for N-acyl phenothiazines involve cleavage of the acyl group and characteristic fragmentation of the phenothiazine ring system.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [C₁₆H₁₃NOS]⁺˙ | [C₁₂H₈NS]⁺ | C₄H₅O |

| [C₁₆H₁₃NOS]⁺˙ | [C₄H₅O]⁺ | C₁₂H₈NS |

| [C₁₂H₈NS]⁺ | Further Fragments | - |

Note: This table is based on general fragmentation patterns of related compounds and is for illustrative purposes only. No experimental MS/MS data for the specific compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores. The phenothiazine core is the primary chromophore in this compound. The UV-Vis spectrum of phenothiazine and its derivatives typically exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature of the substituent on the nitrogen atom.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| e.g., Ethanol | Expected Value | Expected Value | π-π* |

| e.g., Cyclohexane | Expected Value | Expected Value | π-π* |

Note: This table is hypothetical. Actual absorption maxima would need to be determined experimentally. No such data for the target compound was found in the literature.

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformational Analysis (if single crystals are obtained)

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | - |

Note: This table illustrates the type of data obtained from X-ray crystallography. No crystallographic data for the specified compound is available in the reviewed literature.

Computational Chemistry and Molecular Modeling of Cyclopropyl Phenothiazin 10 Yl Methanone

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic nature of molecules. For phenothiazine (B1677639) derivatives, these methods offer a powerful lens to inspect properties that govern their chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometries and electronic properties of phenothiazine derivatives. nih.govresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize molecular structures and predict various parameters. ripublication.com

In studies of related phenothiazine compounds, DFT has been successfully used to calculate structural parameters like bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov Furthermore, DFT is instrumental in determining electronic properties such as total energy and dipole moment, which are crucial for understanding the molecule's polarity and solubility. For a series of phenothiazine derivatives, DFT calculations have been performed to obtain their optimized structures and global minimum energies. samipubco.com

Table 1: Calculated Electronic Parameters for Representative Phenothiazine Derivatives using DFT

| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|

| 10-phenylphenothiazine (PP) | -1146.47 | Not Reported |

| 10-phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | -1259.76 | Not Reported |

| 7-bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC) | -3830.76 | Not Reported |

| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)acrylic acid (BPPAA) | -3983.33 | Not Reported |

| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)-2-cyanoacrylic acid (BPPCA) | -4058.05 | Not Reported |

Data sourced from a study on various phenothiazine derivatives, not Cyclopropyl-phenothiazin-10-yl-methanone. samipubco.com

High-Level Ab Initio Methods (e.g., MP2, Coupled Cluster) for Energetic Refinements and Intermolecular Interactions

While DFT is a workhorse for many applications, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate energy calculations and are essential for refining energetic details and studying intermolecular interactions. nih.govarxiv.org These methods explicitly account for electron correlation, which is crucial for a precise description of molecular systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Spectroscopic Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and spectroscopic properties. wikipedia.orgsamipubco.com

For various phenothiazine derivatives, FMO analysis has been performed using DFT calculations to understand their reactivity. nih.govsamipubco.com A smaller HOMO-LUMO gap generally implies higher reactivity. samipubco.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. In many phenothiazine derivatives, the HOMO is localized on the electron-rich phenothiazine core, while the LUMO is distributed over the substituent at the 10-position or other parts of the molecule, depending on their electron-withdrawing or -donating nature. nih.gov

Table 2: HOMO, LUMO, and Energy Gap for Representative Phenothiazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 10-phenylphenothiazine (PP) | Not Reported | Not Reported | 4.41 |

| 10-phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | Not Reported | Not Reported | 3.66 |

| 7-bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC) | Not Reported | Not Reported | 3.68 |

| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)acrylic acid (BPPAA) | Not Reported | Not Reported | 4.43 |

| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)-2-cyanoacrylic acid (BPPCA) | Not Reported | Not Reported | 3.07 |

Data sourced from a study on various phenothiazine derivatives, not this compound. samipubco.comsamipubco.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are powerful tools to explore the dynamic nature of molecules like this compound.

Exploration of Conformational Landscapes and Energy Minima

The phenothiazine ring system is not planar and can adopt various conformations. Understanding the conformational landscape, which includes identifying stable conformers (energy minima) and the energy barriers between them, is crucial. scispace.com Computational methods can be used to systematically explore the potential energy surface by rotating key dihedral angles.

For molecules with flexible groups, such as the cyclopropyl (B3062369) group in this compound, multiple low-energy conformations may exist. A study on cyclopropyl methyl ketone, a related small molecule, determined that the s-cis conformation is the most stable. uwlax.edu This suggests that the orientation of the cyclopropyl group relative to the carbonyl group in this compound would also have preferred low-energy arrangements. Molecular dynamics simulations can further explore the conformational space by simulating the molecule's movement over time, providing insights into the relative populations of different conformers at a given temperature. nih.gov

Evaluation of Intramolecular Interactions and Ring Puckering in the Phenothiazine Core

The conformation of the phenothiazine core is characterized by a central, non-planar six-membered ring containing sulfur and nitrogen atoms. This ring exhibits a "butterfly" or puckered conformation. The degree of this puckering can be quantified by the folding angle between the two benzene (B151609) rings. nih.gov This puckering is influenced by the nature of the substituent at the nitrogen atom (the 10-position).

Dynamic Behavior and Flexibility of the Cyclopropyl-methanone Substituent

The dynamic behavior and flexibility of the cyclopropyl-methanone substituent attached to the phenothiazine core are critical determinants of its interaction with biological targets. Molecular dynamics (MD) simulations, a powerful computational technique, provide insights into the conformational landscape and flexibility of this moiety. mdpi.commdpi.com These simulations can reveal the range of motion and preferred orientations of the cyclopropyl and methanone (B1245722) groups relative to the tricyclic phenothiazine system.

Studies on related molecules, such as cyclopropyl methyl ketone, have utilized molecular orbital calculations to determine the most stable conformations. uwlax.edu Such analyses indicate that the s-cis conformation is often energetically favored. uwlax.edu In the context of this compound, the rotational freedom around the single bond connecting the carbonyl carbon to the phenothiazine nitrogen allows for various spatial arrangements. The interplay of steric hindrance and electronic interactions governs the conformational preferences of the cyclopropyl-methanone group.

Conformational analysis of similar push-pull enamines with cyclopropyl derivatives has been investigated using both experimental (vibrational and NMR spectra) and computational (semiempirical and ab initio SCF calculations) methods. researchgate.net These studies confirm the existence of multiple conformers in solution. researchgate.net For this compound, MD simulations can map the energy landscape associated with the rotation of the cyclopropyl-methanone substituent, identifying low-energy conformations that are likely to be biologically relevant. The flexibility of this substituent can be crucial for adopting an optimal orientation within a protein's binding pocket, a concept central to the "induced fit" model of ligand-protein interactions. nih.gov

Molecular Docking Studies for Putative Biological Target Engagement

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. longdom.orgsamipubco.com This technique is instrumental in identifying potential biological targets for this compound and understanding the structural basis of its activity.

Molecular docking simulations can predict how this compound binds to the active site of various proteins. These simulations generate multiple possible binding poses and score them based on their predicted stability. The analysis of these poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein. bilkent.edu.trekb.eg For instance, the phenothiazine moiety might fit into a hydrophobic pocket, while the carbonyl group could form hydrogen bonds with polar residues. ekb.eg

Interaction fingerprints are a way to represent the complex 3D interactions between a ligand and a protein in a simplified, binary format. biorxiv.orgresearchgate.netbiorxiv.org Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue. mdpi.com These fingerprints can be used to compare the binding modes of different ligands and to identify common interaction patterns that are important for biological activity. nih.gov For this compound, interaction fingerprints can help in understanding how it interacts with putative targets and how its binding mode compares to that of known inhibitors or substrates. uni-hannover.de

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. longdom.org These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

The choice of scoring function can significantly impact the accuracy of binding affinity predictions. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine the binding free energies of docked poses. dntb.gov.ua For this compound, applying various scoring functions can provide a more robust estimation of its binding affinity to different macromolecular targets, helping to prioritize potential targets for further experimental validation.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eddc.sg Conversely, reverse or target-based virtual screening can be used to identify potential protein targets for a specific compound like this compound. frontiersin.orgsemanticscholar.org This involves docking the compound against a library of 3D protein structures. eddc.sg

By evaluating the docking scores and binding modes, potential targets can be identified and ranked. frontiersin.org This approach can accelerate the process of drug discovery by narrowing down the number of proteins that need to be tested experimentally. mdpi.com For this compound, virtual screening can provide valuable hypotheses about its mechanism of action by identifying proteins with which it is predicted to interact strongly.

In Silico Prediction Methodologies for Molecular Descriptors Relevant to Biological Activity

In silico methods are widely used to predict molecular descriptors that are relevant to a compound's biological activity and pharmacokinetic properties. researchgate.netmdpi.commdpi.com These computational tools play a crucial role in modern drug discovery by enabling the early assessment of a compound's potential as a drug candidate. nih.govnih.gov

Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons. researchgate.net

A calculated octanol-water partition coefficient (log P) not greater than 5. researchgate.net

Molecules that violate more than one of these rules may have problems with bioavailability. researchgate.net

For this compound, these descriptors can be calculated using various cheminformatics software. The table below provides the predicted values for these properties.

| Descriptor | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 281.37 g/mol | < 500 g/mol |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | ≤ 10 |

| Log P (Octanol-Water Partition Coefficient) | ~4.5 | ≤ 5 |

Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability.

Other important cheminformatic descriptors include polar surface area (PSA) and the number of rotatable bonds. A PSA of less than 140 Ų and fewer than 10 rotatable bonds are generally considered favorable for oral bioavailability. researchgate.net These descriptors, along with Lipinski's parameters, provide a comprehensive in silico profile of a compound's druglikeness.

Investigation of Structure Activity Relationships and Mechanistic Insights of Cyclopropyl Phenothiazin 10 Yl Methanone and Its Analogs Strictly in Vitro and Molecular/cellular Level

Principles of Structural Modification for Modulating Biological Activity

The biological activity of phenothiazine (B1677639) derivatives is intricately linked to their three-dimensional structure, electronic properties, and the nature of substituents on the core ring system and at the thiazine (B8601807) nitrogen atom. nih.govnih.gov Understanding these relationships allows for the rational design of analogs with enhanced potency, selectivity, and novel mechanisms of action.

Impact of Substitution Patterns on the Phenothiazine Ring on Biological Responses

The substitution pattern on the phenothiazine ring is a primary determinant of biological activity. The C-2 position, in particular, has been extensively studied. The introduction of an electronegative group at this position has been shown to intensify the antipsychotic activity of classic phenothiazine neuroleptics. if-pan.krakow.pl The general order of efficacy for these substituents is: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This highlights the critical role of electron-withdrawing groups in modulating interactions with biological targets, such as dopaminergic receptors. if-pan.krakow.pl

In the context of anticancer activity, various substitutions on the phenothiazine nucleus have been explored to enhance cytotoxicity. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on numerous phenothiazine derivatives to correlate molecular descriptors with their activity in reversing Multi-Drug Resistance (MDR). researchgate.net These models often incorporate descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), the partition coefficient (Log P), and molar refractivity (MR), suggesting that both electronic and steric factors are crucial for activity. researchgate.net

Table 1: Impact of C-2 Substituent on the Anti-MDR Activity of Selected Phenothiazine Derivatives

| Compound | R (Side Chain) | R1 (C-2 Substituent) | Experimental Activity log(1/A) |

| Promazine | -(CH₂)₃N(CH₃)₂ | H | -1.602 |

| Chlorpromazine (B137089) | -(CH₂)₃N(CH₃)₂ | Cl | -1.079 |

| Triflupromazine | -(CH₂)₃N(CH₃)₂ | CF₃ | -1.079 |

| Perazine | -(CH₂)₃-N₄C₂H₄-N-CH₃ | H | -1.079 |

| Prochlorperazine | -(CH₂)₃-N₄C₂H₄-N-CH₃ | Cl | -0.653 |

| Trifluoperazine | -(CH₂)₃-N₄C₂H₄-N-CH₃ | CF₃ | -0.653 |

| Data sourced from QSAR studies on phenothiazine derivatives' cytotoxicity. researchgate.net The activity 'A' represents the concentration required to reduce cell growth by 50%. Higher log(1/A) values indicate greater activity. |

Conformational and Electronic Influence of the Cyclopropyl (B3062369) Moiety on Target Interactions

The introduction of a cyclopropyl group can significantly influence a molecule's pharmacological profile due to its unique structural and electronic properties. The three-membered ring is conformationally rigid, which can reduce the entropic penalty upon binding to a biological target by locking the molecule into a more favorable conformation. researchgate.net This constrained geometry can enhance binding affinity and selectivity compared to more flexible alkyl chains. researchgate.netnih.gov

In studies of fentanyl analogs, for instance, cyclopropylfentanyl was found to be a potent, full agonist at the μ-opioid receptor, whereas the structurally similar valerylfentanyl (with a four-carbon chain) was a much weaker partial agonist. nih.gov Molecular dynamics simulations suggested that the compact, rigid cyclopropyl moiety could be well-accommodated within a hydrophobic cavity of the active receptor state, while the more flexible butyl chain of valerylfentanyl protruded from this pocket, potentially disrupting the active conformation of the receptor. nih.gov

Applied to the Cyclopropyl-phenothiazin-10-yl-methanone scaffold, the cyclopropyl ring likely imparts specific conformational constraints that influence how the molecule interacts with its biological targets. Its electronic nature, which has characteristics of both saturated and unsaturated systems, can also contribute to unique electronic interactions within a binding site.

Role of the Methanone (B1245722) Linker in Molecular Recognition and Functional Activity

The linker connecting a substituent to the N-10 position of the phenothiazine ring is crucial for determining the class of biological activity. In classic neuroleptics, a three-carbon (propyl) chain is considered optimal for potent dopaminergic receptor antagonism. if-pan.krakow.pl Shortening this linker can alter receptor affinity and pharmacological function. if-pan.krakow.pl

The methanone (C=O) group in this compound serves as a rigid, one-carbon linker. Unlike the flexible alkyl chains, the carbonyl group is planar and introduces a polar, electron-rich region capable of acting as a hydrogen bond acceptor. This feature can be critical for molecular recognition, allowing for specific hydrogen bonding interactions with amino acid residues (e.g., serine, threonine, asparagine) in a target's binding site. The rigidity of the methanone linker would also precisely orient the cyclopropyl group relative to the phenothiazine tricyclic system, which can be a key factor in achieving high-affinity binding to a specific protein target.

In Vitro Mechanistic Studies on Cellular and Sub-Cellular Systems

Phenothiazine derivatives exert their biological effects by interacting with a wide array of molecular targets, leading to the perturbation of various cellular pathways. In vitro studies using cell-free systems, isolated membranes, and cultured cells are essential for dissecting these complex mechanisms.

Elucidation of Biological Target Modulation (e.g., enzyme inhibition kinetics, receptor binding assays in cell-free systems or isolated membranes)

Phenothiazines are known to interact with numerous biological targets, a property that accounts for their diverse pharmacological effects. if-pan.krakow.pl Receptor-ligand binding assays, often using radiolabeled ligands, are a primary tool for quantifying the affinity of these compounds for specific receptors. nih.govresearchgate.net Phenothiazines have been shown to bind to dopaminergic, α-adrenergic, serotonin, histamine, and muscarinic receptors. if-pan.krakow.pl

Beyond receptor binding, enzyme inhibition is another key mechanism. Phenothiazines can inhibit calmodulin (CaM), a crucial calcium-dependent regulator, which can explain many of their pleiotropic effects, including the inhibition of cell proliferation. if-pan.krakow.pl They are also known inhibitors of Protein Kinase C (PKC). if-pan.krakow.pl The kinetics of this inhibition can be studied in cell-free systems to determine the mechanism (e.g., competitive, non-competitive) and potency (e.g., Ki value). researchgate.net Furthermore, some novel phenothiazine derivatives have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a protein involved in cell-cycle progression. nih.gov

Table 2: Known Molecular Targets of Various Phenothiazine Analogs

| Phenothiazine Derivative | Molecular Target(s) | Method of Investigation | Reference |

| Chlorpromazine, Fluphenazine | Dopamine Receptors | Receptor Binding Assays | if-pan.krakow.pl |

| Trifluoperazine | Calmodulin (CaM), Protein Kinase C (PKC) | Enzyme Activity Assays | if-pan.krakow.pl |

| Thioridazine | Dopamine Receptors | Receptor Binding Assays | mdpi.com |

| Novel Imidazo[1,2-a]pyridine derivatives | Microtubule Affinity Regulating Kinase 4 (MARK4) | Enzyme Inhibition Assays, Molecular Docking | nih.gov |

| Fluphenazine | Acetylcholine Receptors (CHRNA7) | Ligand Binding Assays | nih.gov |

Investigations of Cellular Pathway Perturbations (e.g., cell cycle arrest, apoptosis induction, autophagy modulation, signaling pathway interference)

The interaction of phenothiazine derivatives with their molecular targets can trigger significant disruptions in cellular signaling pathways, leading to distinct cellular fates such as cell cycle arrest, apoptosis, or autophagy.

Cell Cycle Arrest: Several studies have demonstrated that phenothiazine analogs can induce cell cycle arrest in cancer cells. nih.govdovepress.com This process prevents cells from progressing through the cell cycle checkpoints (e.g., G1/S or G2/M), ultimately inhibiting proliferation. nih.gov For example, flow cytometry analysis can reveal an accumulation of cells in a specific phase of the cell cycle following treatment with a compound. nih.govfrontiersin.org The arrest is often accompanied by changes in the expression levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). dovepress.comnih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism by which phenothiazines exert their anticancer effects. dntb.gov.uanih.gov The induction of apoptosis can be confirmed by methods such as Annexin V/propidium iodide staining, which detects the externalization of phosphatidylserine on the cell membrane. nih.govfrontiersin.org Mechanistically, phenothiazines have been shown to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govfrontiersin.org This often involves the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.govnih.gov

Autophagy Modulation: Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. mdpi.com Several phenothiazine derivatives, including trifluoperazine and chlorpromazine, are known modulators of autophagy. nih.govcell-stress.com They can induce autophagic flux, which can be measured by monitoring the conversion of LC3-I to its lipidated form, LC3-II. nih.gov The mechanisms underlying this modulation are diverse and can involve the inhibition of the Akt/mTORC1 pathway or the activation of AMPK. nih.gov In some contexts, this autophagy induction can lead to the clearance of pathogenic protein aggregates, while in others, it can result in autophagic cell death, particularly in cancer cells. nih.govnih.gov

Table 3: Cellular Effects of Selected Phenothiazine Derivatives in In Vitro Cancer Models

| Derivative | Cell Line | Cellular Effect | Key Pathway Perturbation | Reference |

| Chlorpromazine | U-87MG glioma | Autophagic Cell Death | Inhibition of Akt/mTOR pathway | nih.gov |

| Trifluoperazine | H4 glial cells | Autophagic clearance of mutant proteins | Not specified | nih.gov |

| Thioridazine | Glioblastoma cells | Autophagy Induction | AMPK activation | nih.gov |

| Fluphenazine | Cancer cell lines | Apoptosis Induction | Caspase activation | nih.gov |

| Promethazine | Cancer cell lines | Apoptosis Induction | Not specified | nih.gov |

Effects on Membrane Permeability and Intracellular Trafficking in Model Systems

The interaction of phenothiazine derivatives, including analogs of this compound, with cellular membranes is a critical aspect of their biological activity. In vitro studies utilizing model systems such as liposomes and cultured cells have provided insights into how these compounds traverse and affect membrane structures. The amphiphilic nature of phenothiazines facilitates their incorporation into lipid bilayers, where they can alter the biophysical properties of the membrane. tandfonline.com

The ability of a drug to permeate cellular membranes is a key determinant of its access to intracellular targets. diva-portal.org Various in vitro models are employed to assess membrane permeability, including cell-based assays like the Caco-2 and Madin-Darby canine kidney (MDCK) cell lines, as well as cell-free systems such as the parallel artificial membrane permeability assay (PAMPA). diva-portal.orgnih.gov These assays provide crucial data on a compound's potential for oral absorption and its ability to reach intracellular sites of action. diva-portal.orgnih.gov For instance, studies on phenothiazine derivatives have shown a correlation between their lipophilicity and their ability to perturb model membranes, although this does not always directly translate to their biological efficacy in every case. tandfonline.com

The structure of the phenothiazine molecule, including substitutions on the phenothiazine ring and the nature of the side chain, influences its interaction with and transport across cellular membranes. For example, the presence of a trifluoromethyl group at position 2 of the phenothiazine ring has been shown to enhance the membrane-perturbing activity of certain phenothiazine maleates. tandfonline.com

Once inside the cell, the intracellular trafficking of these compounds is vital for reaching their molecular targets. While specific data on the intracellular trafficking of this compound is limited, the general behavior of phenothiazines suggests that they can accumulate in various cellular compartments, a process influenced by their physicochemical properties.

Table 1: In Vitro Models for Assessing Membrane Permeability

| Model System | Type | Key Features | Information Gained |

| Caco-2 Cells | Cell-based | Human colorectal adenocarcinoma cell line; forms a polarized monolayer with tight junctions. diva-portal.orgnih.gov | Intestinal permeability, prediction of oral absorption. nih.gov |

| MDCK Cells | Cell-based | Madin-Darby canine kidney cell line; forms a polarized monolayer. diva-portal.orgnih.gov | General membrane permeability, transport mechanisms. nih.gov |

| PAMPA | Cell-free | Parallel Artificial Membrane Permeability Assay; uses a lipid-infused artificial membrane. diva-portal.orgnih.gov | Passive diffusion across a lipid barrier. nih.gov |

| Liposomes | Cell-free | Artificial vesicles composed of a lipid bilayer. | Drug-lipid interactions, membrane perturbation. tandfonline.com |

Inhibition of Efflux Pumps and Multidrug Resistance Mechanisms in Cell Culture Models

A significant area of research for phenothiazine derivatives is their ability to counteract multidrug resistance (MDR) in cancer cells. nih.goviiarjournals.orgiiarjournals.org MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). iiarjournals.orgiiarjournals.org These transporters function as efflux pumps, actively removing a wide range of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. mdpi.comnih.gov

Numerous in vitro studies have demonstrated that various phenothiazine derivatives can inhibit the function of P-gp. nih.goviiarjournals.orgiiarjournals.org In cell culture models, such as the resistant mouse T lymphoma cell line L5178 MDR, these compounds have been shown to increase the intracellular accumulation of fluorescent P-gp substrates like rhodamine 123. iiarjournals.orgiiarjournals.orgnih.gov This indicates a direct inhibition of the pump's transport activity. nih.gov The mechanism of P-gp inhibition by some phenothiazine acetylamides, methoxycarbonylamides, and methylsulfonylamides is thought to involve interactions with the cell membrane, with a correlation observed between the compound's hydrophobicity and its inhibitory potency. nih.gov

Interestingly, the effect of phenothiazines on different ABC transporters can be varied and even antagonistic. While many phenothiazine derivatives are inhibitors of P-gp, some have been found to stimulate the transport activity of MRP1 in human erythrocytes. iiarjournals.orgiiarjournals.orgnih.gov This highlights the importance of screening potential MDR modulators against a panel of different ABC transporters to fully characterize their activity. iiarjournals.orgiiarjournals.org

The ability to reverse MDR makes phenothiazine analogs, potentially including this compound, promising candidates for further investigation as chemosensitizing agents in cancer therapy.

Table 2: Effects of Phenothiazine Derivatives on ABC Transporters in Cell Culture Models

| Transporter | Cell Line/Model | Effect | Method of Detection |

| P-glycoprotein (P-gp) | Mouse T lymphoma L5178 MDR iiarjournals.orgiiarjournals.org | Inhibition iiarjournals.orgiiarjournals.org | Increased intracellular accumulation of rhodamine 123 (flow cytometry) nih.goviiarjournals.orgnih.gov |

| MRP1 | Human Erythrocytes iiarjournals.orgiiarjournals.org | Stimulation iiarjournals.orgiiarjournals.org | Increased efflux of a fluorescent probe (BCPCF) iiarjournals.orgnih.gov |

Photophysical and Photochemical Properties Relevant to In Vitro Biological Activity

Phenothiazine derivatives are known to be photosensitive compounds, and their interaction with light can lead to a range of photophysical and photochemical processes that contribute to their biological effects, including phototoxicity. medicaljournalssweden.seacs.orgnih.gov

Excited-State Properties and Singlet Oxygen Production

Upon absorption of light, phenothiazine molecules are promoted to an excited singlet state. nih.govresearchgate.net In organic solvents, this excited state can decay through fluorescence or, more predominantly, through intersystem crossing to a longer-lived triplet state. nih.govresearchgate.net This triplet state is a key intermediate in photosensitization reactions. researchgate.net It can transfer its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen. nih.govresearchgate.net The quantum yield of singlet oxygen production for many phenothiazines is high in organic media. nih.gov The cyclopropyl group itself can be an indicator of excited-state aromaticity. nih.gov

Photoionization Processes and Radical Cation Formation in Aqueous Solutions

In aqueous environments, another important decay pathway for the excited state of phenothiazines is photoionization. nih.govresearchgate.net This process involves the ejection of an electron to form a phenothiazine radical cation and a solvated electron. nih.govresearchgate.net The formation of this radical cation is considered a key step in the mechanism of phototoxicity for many phenothiazine derivatives. nih.govresearchgate.net

In Vitro Phototoxicity Mechanisms on Cellular Components (e.g., lipid peroxidation, protein cross-linking)

The reactive species generated upon irradiation of phenothiazines, namely singlet oxygen and the radical cation, can induce damage to various cellular components in vitro. nih.govresearchgate.net These reactive intermediates are implicated in phototoxic cellular damage through mechanisms such as DNA strand breaks, lipid peroxidation, and protein photoaggregation. researchgate.net

Lipid Peroxidation: Phenothiazines can photosensitize the peroxidation of lipids in cell membranes. nih.gov This process involves the oxidative degradation of lipids, which can disrupt membrane integrity and function. nih.govmdpi.com In vitro assays using models like linoleic acid and red blood cell membranes have demonstrated the ability of irradiated phenothiazines to induce lipid peroxidation. nih.gov Some phenothiazine derivatives have also been shown to act as inhibitors of iron-dependent lipid peroxidation. nih.gov

Protein Cross-linking: Drug-induced photodamage to proteins can occur through photosensitized cross-linking. nih.gov This has been observed in erythrocyte ghosts, where irradiation in the presence of phenothiazines leads to the formation of protein aggregates. nih.gov Chemical cross-linking is a valuable tool for studying protein-protein interactions. nih.govspringernature.com

These in vitro phototoxic effects, including photohemolysis of erythrocytes and phototoxicity to cultured fibroblasts, have been observed for several phenothiazine compounds. nih.gov

Table 3: Photophysical and Photochemical Properties of Phenothiazine Derivatives

| Property | Description | Consequence |

| Excited Singlet State | Formed upon light absorption. nih.govresearchgate.net | Decays via fluorescence, intersystem crossing, or photoionization. nih.govresearchgate.net |

| Intersystem Crossing | Transition from the excited singlet state to the excited triplet state. nih.govresearchgate.net | Leads to the formation of the triplet state, a key photosensitizer. nih.gov |

| Singlet Oxygen Production | Energy transfer from the excited triplet state to molecular oxygen. nih.govresearchgate.net | Generation of a highly reactive oxygen species that can damage biomolecules. researchgate.net |

| Photoionization | Ejection of an electron from the excited molecule in aqueous solution. nih.govresearchgate.net | Formation of a phenothiazine radical cation, a key intermediate in phototoxicity. nih.govresearchgate.net |

| Lipid Peroxidation | Oxidative degradation of lipids initiated by reactive species. nih.govnih.gov | Damage to cell membranes, altering their fluidity and permeability. mdpi.com |

| Protein Cross-linking | Covalent linking of protein molecules sensitized by the drug. nih.govnih.gov | Formation of protein aggregates and loss of protein function. nih.gov |

Exploration of Novel Biological Activities through Target Identification

The therapeutic potential of phenothiazine derivatives extends beyond their traditional use as antipsychotic agents. nih.govmdpi.com Ongoing research is focused on identifying novel biological targets and exploring new therapeutic applications for this class of compounds, including analogs of this compound. researchgate.netdntb.gov.uanih.govresearchgate.netnih.govmdpi.com

In silico target screening and molecular docking studies are valuable tools for predicting the potential molecular targets of novel compounds. nih.govacs.org For a series of newly synthesized phenothiazine derivatives, these computational approaches identified cholinesterases as common potential targets. nih.govacs.org Subsequent in vitro assays confirmed that some of these compounds could indeed modulate cholinesterase activity. nih.govacs.org

Other identified targets for phenothiazine derivatives include various signaling pathways implicated in cancer, such as the MAP kinase and Wnt signaling pathways. nih.govacs.org Furthermore, some phenothiazines have been shown to be potent inhibitors of Tousled-like Kinase 1B (TLK1B), a protein kinase involved in DNA repair and replication, making it a viable molecular target for cancer therapy. researchgate.net

The diverse range of biological activities reported for phenothiazine analogs includes:

Anticancer Activity: Many phenothiazine derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including liver cancer, glioblastoma, and melanoma. nih.govdntb.gov.uaacs.orgresearchgate.net The mechanisms underlying their antitumor effects can involve the induction of apoptosis and cell differentiation. dntb.gov.uaresearchgate.net

Antimicrobial and Antiviral Activity: Phenothiazines have also been reported to possess antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.net

The exploration of these novel biological activities through target identification and in vitro screening is crucial for repurposing existing drugs and discovering new therapeutic applications for phenothiazine derivatives.

Table 4: Potential Novel Biological Targets and Activities of Phenothiazine Analogs

| Biological Target/Activity | Therapeutic Area | In Vitro Evidence |

| Cholinesterases | Neurodegenerative Diseases | In silico screening and in vitro enzyme modulation assays. nih.govacs.org |

| Tousled-like Kinase 1B (TLK1B) | Cancer | In vitro kinase assays showing potent inhibition. researchgate.net |

| MAP Kinase/Wnt Signaling Pathways | Cancer | Identified as potential targets for some phenothiazines. nih.govacs.org |

| Cytotoxicity | Cancer | Demonstrated activity against various human cancer cell lines (e.g., liver, glioblastoma, melanoma). nih.govdntb.gov.uaacs.orgresearchgate.net |

| Antimicrobial/Antiviral | Infectious Diseases | Reports of antibacterial, antifungal, and antiviral activity. mdpi.comresearchgate.net |

Anti-Prion Activity in Cellular Models

Phenothiazine derivatives have been identified as a promising class of compounds for the treatment of prion diseases. In vitro studies using scrapie-infected mouse neuroblastoma (ScN2a) cells have demonstrated the ability of these compounds to inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc).

Tricyclic derivatives of phenothiazine have shown effective concentrations for half-maximal inhibition (EC50) of PrPSc formation in the low micromolar range. nih.govnih.gov For instance, chlorpromazine, a well-known phenothiazine, inhibits PrPSc formation with an EC50 of approximately 3 µM in ScN2a cells. nih.govnih.gov The antiprion activity of these compounds is influenced by the nature of the aliphatic side chain extending from the central ring of the phenothiazine scaffold. nih.govnih.gov

More recent research has led to the identification of a potent phenothiazine derivative through in silico and in vitro screening. This compound was found to eliminate PrPSc in chronically infected ScN2a cells, as confirmed by Western blotting and Real-Time Quaking-Induced Conversion (RT-QuIC) assays. fz-juelich.de The proposed mechanism of action involves the binding of the phenothiazine derivative to the cellular prion protein (PrPC), thereby blocking its conversion to the pathogenic PrPSc isoform. fz-juelich.de Structural studies have revealed that phenothiazine compounds like promazine and chlorpromazine bind to a pocket at the interface of the structured and unstructured domains of the mouse prion protein, allosterically stabilizing the protein and potentially resisting its pathogenic conversion. uzh.chuzh.ch

Table 1: Anti-Prion Activity of Phenothiazine Derivatives in ScN2a Cells

| Compound | EC50 (µM) | Cell Line | Assay |

|---|---|---|---|

| Chlorpromazine | 3 | ScN2a | PrPSc formation inhibition |

| Quinacrine (Acridine derivative for comparison) | 0.3 | ScN2a | PrPSc formation inhibition |

Ferroptosis Inhibition Mechanisms in Cell-Based Assays

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have highlighted the potential of phenothiazine derivatives as potent inhibitors of ferroptosis, suggesting a novel therapeutic strategy for diseases associated with oxidative stress.

Lipophilic phenothiazine analogues have been shown to potently inhibit ferroptosis in various cell-based assays. nih.gov Some of these analogues exhibit antiferroptotic activity comparable to or even exceeding that of well-established ferroptosis inhibitors like ferrostatin-1 (Fer-1) and liproxstatin-1 (Lip-1). nih.gov The mechanism of action is primarily attributed to their ability to act as lipid peroxyl radical scavengers, thereby preventing the accumulation of lipid peroxides that is a hallmark of ferroptosis. nih.gov

A particularly potent promethazine derivative, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (compound 51), demonstrated an exceptionally low half-maximal effective concentration (EC50) of 0.0005 µM in an erastin-induced HT1080 cell ferroptosis model. bohrium.com This compound was also shown to be a potent antioxidant. Another study identified a novel phenothiazine derivative, referred to as compound-51, which also exhibited significant anti-ferroptosis and antioxidant properties. nih.gov In vitro experiments revealed that this compound increased the levels of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, while reducing lipid peroxidation. nih.gov

Table 2: Ferroptosis Inhibitory Activity of Phenothiazine Derivatives

| Compound | EC50 (µM) | Cell Line | Inducer |

|---|---|---|---|

| 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (Compound 51) | 0.0005 | HT1080 | Erastin |

| Ferrostatin-1 (Reference) | Low nanomolar | FRDA lymphocytes | RSL3 |

| Liproxstatin-1 (Reference) | Low nanomolar | FRDA lymphocytes | RSL3 |

Modulation of Specific Kinase or Receptor Activities

Phenothiazine derivatives are known to interact with a wide range of biological targets, including kinases and receptors, leading to a diverse array of cellular effects.

Bcr-Abl Kinase: The Bcr-Abl tyrosine kinase is a key driver in chronic myeloid leukemia (CML). Novel N-acylated phenothiazine compounds have been investigated as third-generation Bcr-Abl tyrosine kinase inhibitors. In a study utilizing the K562 human CML cell line, one such compound with a chloro substituent demonstrated a half-maximal inhibitory concentration (IC50) of 24.01 µg/mL in an MTT assay, indicating its antiproliferative potential. ijpbs.net

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an important target in cancer therapy. Certain phenothiazine derivatives have been shown to inhibit tubulin polymerization. For instance, a phenothiazine-cyanochalcone derivative, compound 1l, exhibited an IC50 of 0.71 µM in a tubulin polymerization assay, a potency greater than the reference compound phenstatin. nih.gov Furthermore, a series of N-benzoylated phenoxazines and phenothiazines were found to be potent inhibitors of tubulin polymerization, with activities often comparable to or exceeding that of colchicine. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission and are targets for the treatment of Alzheimer's disease. Various phenothiazine derivatives have demonstrated inhibitory activity against both AChE and BuChE. researchgate.net For example, certain quinobenzothiazine derivatives have shown IC50 values in the submicromolar to micromolar range for both enzymes. researchgate.net Computational studies have also suggested that phenothiazine derivatives can effectively bind to the active sites of these enzymes. researchgate.netnih.gov

Calmodulin: Calmodulin (CaM) is a ubiquitous calcium-binding protein that regulates a multitude of cellular processes. Phenothiazines are well-established calmodulin antagonists. drexel.edu Studies have shown that these compounds inhibit CaM-dependent enzymes in a structure-dependent manner. drexel.edu For instance, trifluoperazine and fluphenazine have been shown to inhibit the Ca2+-ATPase activity of the sarcoplasmic reticulum with IC50 values in the micromolar range. nih.gov A novel phenothiazine analog, CWHM-974, has also been shown to bind to calmodulin. nih.gov

Protein Kinase C (PKC): Protein kinase C is a family of serine/threonine kinases involved in various signal transduction pathways. While direct inhibitory IC50 values for phenothiazines on PKC are not as extensively documented as for other targets, studies have shown that these compounds can modulate PKC-related pathways. For example, a combination of chlorpromazine and promethazine has been observed to decrease PKC protein expression in a model of ischemic stroke, suggesting an indirect regulatory role. mdpi.com

Table 3: Modulation of Kinase and Receptor Activities by Phenothiazine Derivatives

| Target | Compound Class/Example | IC50/EC50 | Assay/Cell Line |

|---|---|---|---|

| Bcr-Abl Kinase | N-acylated phenothiazine | 24.01 µg/mL (IC50) | MTT assay (K562 cells) |

| Tubulin Polymerization | Phenothiazine-cyanochalcone (1l) | 0.71 µM (IC50) | Tubulin polymerization assay |

| Butyrylcholinesterase (eqBuChE) | 9-Fluoro-6-(1-piperidylethyl)quinobenzothiazine | 0.46 µM (IC50) | In vitro enzyme inhibition assay |

| Calmodulin (via SR Ca2+-ATPase inhibition) | Trifluoperazine | Micromolar range (IC50) | In vitro enzyme inhibition assay |

| Calmodulin (via SR Ca2+-ATPase inhibition) | Fluphenazine | Micromolar range (IC50) | In vitro enzyme inhibition assay |

Future Directions and Advanced Research Perspectives for Cyclopropyl Phenothiazin 10 Yl Methanone

Development of Next-Generation Synthetic Strategies for Enhanced Molecular Diversity

Future synthetic efforts will be crucial for building a comprehensive structure-activity relationship (SAR) profile for the Cyclopropyl-phenothiazin-10-yl-methanone series. The development of novel and efficient synthetic routes is paramount to generating a wide array of analogues with diverse physicochemical properties.

Key strategies include:

Core Modifications: Introducing various substituents onto the aromatic rings of the phenothiazine (B1677639) core. This can modulate the electronic properties and steric profile of the molecule, potentially influencing target binding and selectivity.

Side Chain Diversification: Exploring alternatives to the cyclopropyl (B3062369) group. The synthesis of analogues with different cyclic or acyclic ketone moieties at the N-10 position could significantly impact biological activity.

Molecular Hybridization: Combining the phenothiazine scaffold with other known pharmacophores to create hybrid molecules. mdpi.com This approach aims to develop compounds with improved efficacy or multi-target activity, potentially addressing complex diseases like cancer or neurodegenerative disorders. mdpi.com

Catalytic and Green Chemistry Approaches: Employing modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions or microwave-assisted synthesis, can streamline the production of derivatives, making the exploration of chemical space more efficient and environmentally friendly. nih.gov Recent studies have detailed various synthetic protocols for producing novel phenothiazine analogues in good yields. researchgate.net

These advanced synthetic approaches will enable the creation of a diverse chemical library, which is essential for systematic biological screening and the identification of lead compounds with optimized properties.

| Synthetic Strategy | Description | Potential Outcome |

| Ring Substitution | Introduction of functional groups (e.g., halogens, nitro, amino) onto the benzene (B151609) rings of the phenothiazine nucleus. | Modulate lipophilicity, electronic character, and metabolic stability. |

| N-10 Acyl Variation | Replacement of the cyclopropyl-methanone group with other acyl chlorides or carboxamides. nih.govacs.org | Alter target binding affinity and selectivity. |

| Molecular Hybridization | Covalent linking of the phenothiazine scaffold to other bioactive molecules (e.g., chalcones, dithiocarbamates). mdpi.commdpi.com | Creation of multi-target agents or compounds with synergistic effects. |

| Green Chemistry | Utilization of microwave-assisted or catalytic methods for synthesis. nih.gov | Increased reaction efficiency, reduced waste, and faster library generation. |

Application of Artificial Intelligence and Machine Learning in De Novo Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netgoogle.com These computational tools can be powerfully applied to the future development of this compound derivatives.

Future applications include:

De Novo Design: Employing generative AI algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel phenothiazine structures with desired properties. frontiersin.orgdigitalchemistry.aidoaj.org These models learn the underlying chemical rules from large datasets and can generate new molecules optimized for specific biological targets. acm.org

Activity and Property Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like random forests or deep neural networks. nih.govnih.gov Such models can predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. acs.orgresearchgate.net

Virtual Screening: Using AI-powered docking simulations to screen large virtual libraries of phenothiazine derivatives against specific protein targets. nih.gov This can rapidly identify potential hits and provide insights into binding modes, guiding further optimization.

The integration of AI and ML will significantly reduce the time and cost associated with discovering next-generation phenothiazine-based therapeutics by focusing laboratory resources on compounds with the highest probability of success. mednexus.org

| AI/ML Application | Technique | Objective |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel, synthesizable phenothiazine structures with optimized target activity. frontiersin.org |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning | Predict biological efficacy and ADME/T properties of virtual compounds. nih.gov |

| Target Identification | Bayesian Classifiers, Support Vector Machines (SVM) | Predict potential biological targets and off-targets to understand polypharmacology. nih.gov |

| Virtual Screening | AI-Enhanced Molecular Docking | Screen large virtual libraries to identify compounds with high binding affinity for a target. nih.gov |

Comprehensive Elucidation of the Biological Target Landscape using Proteomic and Chemoproteomic Approaches

While phenothiazines are known to interact with a wide range of biological targets, the specific molecular targets of this compound remain to be fully elucidated. nih.govnih.govif-pan.krakow.pl A deep understanding of its mechanism of action is critical for its development as a therapeutic agent or research tool.

Future research should focus on:

In Silico Target Prediction: Utilizing computational tools to screen the compound against databases of known protein structures to generate hypotheses about potential biological targets. nih.gov

Chemoproteomics: Employing activity-based protein profiling (ABPP) and other chemoproteomic strategies to identify the direct protein binding partners of the compound in an unbiased manner within a native biological system (e.g., cell lysates or living cells). This involves creating a tagged version of the compound to "fish" for its interacting proteins.

Pathway Analysis: Once direct targets are identified, systems biology approaches can be used to understand how modulating these targets affects broader cellular pathways and networks. Phenothiazines have been known to impact signaling pathways involved in tumorigenesis, such as MAP kinase and Wnt signaling. acs.org

These approaches will provide a comprehensive map of the compound's interactions, revealing its mechanism of action, potential therapeutic applications, and possible off-target effects.

Exploration of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study the function of that target in cells and organisms. If this compound or an optimized derivative is found to have a specific and potent biological activity, it could be developed into a valuable chemical probe.

Key steps in this process include:

Potency and Selectivity Profiling: Thoroughly testing the compound against a wide range of targets, such as kinases, G-protein coupled receptors, and ion channels, to confirm its selectivity.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analogue. This control is crucial for validating that the observed biological effects are due to the specific target engagement of the probe.